5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid
Description
Molecular Architecture and Crystallographic Analysis
5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a pyridine derivative with a tert-butoxycarbonyl (Boc) group at position 5 and a carboxylic acid group at position 2. Its molecular formula is C₁₁H₁₃NO₄ , with a molecular weight of 223.22 g/mol .
Structural Features
- Pyridine Core : A six-membered aromatic ring with one nitrogen atom at position 1.
- Boc Group : A tert-butoxycarbonyl group (-CO-O-C(CH₃)₃) at position 5, serving as a protecting group for amines in synthetic chemistry.
- Carboxylic Acid : A -COOH group at position 2, enabling hydrogen bonding and metal coordination.
Comparative Molecular Architecture
Crystallographic Analysis
Direct crystallographic data for this compound are limited in the literature. However, related pyridine-2-carboxylato complexes (e.g., copper coordination) exhibit square-planar geometries with bidentate binding via nitrogen and carboxylate oxygen. The Boc group’s steric bulk likely influences crystal packing, favoring non-planar arrangements.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-8(9(13)14)12-6-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQFJFVPQZHGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415819-86-1 | |
| Record name | 5-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Methods Overview
The synthesis of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid generally involves:
- Introduction of the Boc protecting group on the pyridine nitrogen or at a suitable intermediate stage.
- Functionalization of the pyridine ring at the 2-position to introduce the carboxylic acid group.
- Selective esterification and deprotection steps to yield the free carboxylic acid while maintaining the Boc group.
Method 1: Boc Protection via Di-tert-butyl Dicarbonate and Subsequent Hydrolysis
A common approach involves starting from a pyridine derivative bearing an amino or hydroxyl group, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or triethylamine. The reaction is typically carried out in tert-butanol or methanol at mild temperatures (around 25–30°C) overnight.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Boc protection | 5-methyl-2-((tert-butyloxycarbonyl) amino)-pentanedioate, di-tert-butyl dicarbonate, DMAP, tert-butanol, 25°C, overnight | Formation of Boc-protected intermediate | 91.9 |
| Ester hydrolysis | Subsequent base hydrolysis (NaOH in THF/MeOH) at room temperature for several days | Conversion to free carboxylic acid | ~70 |
| Purification | Column chromatography | Pure this compound | - |
This method benefits from mild conditions, cheap raw materials, and straightforward operation, making it suitable for scale-up and industrial applications.
Method 2: Mitsunobu Reaction Followed by Ester Hydrolysis
An alternative synthetic route involves esterification of 5-hydroxypyridine-2-carboxylic acid with methanol to form methyl 5-hydroxypyridine-2-carboxylate, followed by alkylation via the Mitsunobu reaction with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The resulting ester is then hydrolyzed under basic conditions to yield the free acid with the Boc group intact.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Esterification | 5-hydroxypyridine-2-carboxylic acid, methanol, H2SO4, 85°C, overnight | Formation of methyl ester | High |
| Mitsunobu alkylation | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, DEAD, PPh3, THF, 0°C to RT | Alkylation of hydroxyl group | Moderate |
| Ester hydrolysis | NaOH aqueous solution, THF/MeOH, 60°C, several hours | Conversion to free carboxylic acid | 69 (for 2 steps) |
This method allows selective introduction of the Boc group and efficient conversion to the acid functionality.
Method 3: Synthesis via Nitrogen-tert-Butoxycarbonyl-4-Piperidone Intermediates
A more complex approach involves the synthesis of nitrogen-tert-butoxycarbonyl-4-piperidone derivatives, which are then converted to Boc-protected pyridine carboxylic acid derivatives through a series of steps including imine formation, lithiation, and subsequent functional group transformations.
- Formation of trifluoromethane sulfonyl imines of nitrogen-4-pyridine.
- Reaction with diisopropylamine and nitrogen-tert-butoxycarbonyl-4-piperidone in dry tetrahydrofuran at low temperatures (-60°C to room temperature).
- Work-up involving aqueous ammonium chloride extraction and purification by silica gel column chromatography.
- Yields reported around 80–82% for key intermediates.
This method is noted for overcoming prior art limitations and providing high-purity Boc-protected pyridine derivatives, although it requires strict temperature control and inert atmosphere conditions.
Comparative Data Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| 1 | 5-methyl-2-((tert-butyloxycarbonyl) amino)-pentanedioate | Di-tert-butyl dicarbonate, DMAP, tert-butanol, 25°C | 91.9 | Mild conditions, high yield | Requires column chromatography |
| 2 | 5-hydroxypyridine-2-carboxylic acid | Methanol/H2SO4 esterification, Mitsunobu reaction, NaOH hydrolysis | 69 (for 2 steps) | Selective Boc introduction | Multi-step, moderate yield |
| 3 | Nitrogen-4-pyridine, nitrogen-tert-butoxycarbonyl-4-piperidone | Diisopropylamine, THF, low temperature (-60°C) | ~80 | High purity, novel approach | Requires inert atmosphere, low temp |
Research Findings and Notes
- The Boc protecting group is typically introduced using di-tert-butyl dicarbonate or related reagents under mild conditions to prevent degradation of the pyridine ring.
- Ester hydrolysis to convert esters to carboxylic acids is commonly performed under basic aqueous conditions, often with sodium hydroxide in mixed solvents like THF and methanol.
- The Mitsunobu reaction is useful for selective alkylation of hydroxyl groups in pyridine derivatives, facilitating the attachment of Boc-containing moieties.
- Advanced methods employing low-temperature lithiation and imine intermediates enable the synthesis of Boc-protected pyridine carboxylic acids with high purity and yield but require careful temperature and atmosphere control.
- Purification is generally achieved by column chromatography on silica gel, ensuring removal of side products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Rarely undergoes oxidation due to the stability of the Boc group and the pyridine ring.
Reduction: : The compound can be reduced to alter the pyridine ring or the Boc group, but specific conditions must be applied to avoid unwanted side reactions.
Substitution
Nucleophilic Substitution: : Can occur at the pyridine ring under certain conditions.
Boc Group Removal: : The Boc group can be cleaved using acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: : Uncommon but may involve reagents like peroxides.
Reduction: : Can use hydrogenation catalysts or metal hydrides.
Substitution: : Nucleophilic reagents like alkyl halides or acids like TFA for Boc removal.
Major Products Formed
Reduction Products: : Reduced pyridine derivatives.
Substitution Products: : Varied, depending on the nucleophile used.
Deprotected Products: : Pyridine-2-carboxylic acid after Boc removal.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyridine-2-carboxylic acids exhibit significant antitumor properties. For instance, compounds incorporating 5-[(t-butoxy)carbonyl]pyridine-2-carboxylic acid have been synthesized and evaluated for their ability to bind to DNA, showing enhanced selectivity and activity against cancer cell lines such as K562 (human leukemia cells) compared to traditional drugs like distamycin A .
Minor Groove Binding
The compound has been utilized as a building block for designing minor groove binders (MGBs). These MGBs are crucial in regulating gene expression by selectively binding to specific DNA sequences. The incorporation of this compound into hybrid compounds has demonstrated improved binding specificity and potential therapeutic effects in gene regulation .
Polymer Chemistry
In polymer science, this compound has been explored as a monomer for creating functionalized polymers. The introduction of this compound into polymer backbones can enhance properties such as solubility and thermal stability, making it suitable for various industrial applications .
Case Study 1: Synthesis of Antitumor Agents
A study synthesized several pyridine derivatives using this compound as a precursor. The resulting compounds were tested against multiple cancer cell lines, revealing significant cytotoxicity and promising leads for further drug development .
Case Study 2: Development of Minor Groove Binders
In a systematic investigation, researchers designed MGBs incorporating the compound into their structure. These MGBs showed enhanced binding affinity to specific DNA sequences compared to traditional agents, suggesting potential applications in gene therapy and cancer treatment .
Mechanism of Action
Mechanism
The Boc group in 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid protects reactive sites during chemical reactions, ensuring selective reactions occur without interference from other functional groups.
Molecular Targets and Pathways
Boc Cleavage: : The Boc group is a target for deprotection by acids, revealing reactive sites for further chemical transformations.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid and its analogs:
Key Observations :
- This makes the t-Boc derivative more suitable for stepwise synthesis requiring selective deprotection .
- Solubility : The t-Boc group increases lipophilicity, likely reducing aqueous solubility compared to the more polar methoxycarbonyl analog. Fusaric Acid, with a hydrophobic butyl chain, exhibits even lower water solubility .
- Biological Activity : Fusaric Acid demonstrates direct biological activity (e.g., antifungal properties), whereas the t-Boc derivative is primarily a synthetic intermediate .
Biological Activity
5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid, a pyridine derivative, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a t-butoxycarbonyl group and a carboxylic acid moiety. This structure is significant for its interaction with biological targets, influencing its pharmacokinetics and activity.
Anti-inflammatory Effects
Research indicates that derivatives of pyridine, including this compound, exhibit notable anti-inflammatory properties. In vitro studies have shown that related compounds can potently inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. For instance, compounds structurally similar to this compound demonstrated IC50 values comparable to celecoxib, a standard anti-inflammatory drug .
Table 1: Inhibition of COX-2 by Pyridine Derivatives
Additionally, in vivo models have demonstrated that these compounds can reduce inflammation in carrageenan-induced paw edema assays, indicating their potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of pyridine derivatives is another area of interest. Studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of mitotic kinesins such as HSET (KIFC1). The inhibition of these proteins leads to the formation of multipolar spindles during cell division, ultimately causing cell death in cancer cells .
Table 2: Anticancer Activity of Pyridine Derivatives
Structure-Activity Relationship (SAR)
The efficacy of this compound is influenced by its structural components. The presence of electron-donating groups on the pyridine ring enhances its biological activity. SAR studies suggest that modifications at specific positions on the pyridine ring can lead to improved potency against COX enzymes and enhanced anticancer effects .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In vitro Study on COX Inhibition : A study evaluated various pyridine derivatives for their ability to inhibit COX enzymes. The results indicated that compounds with t-butoxycarbonyl groups exhibited significant inhibition comparable to established NSAIDs .
- Anticancer Efficacy in Cell Lines : Another research focused on the effects of pyridine derivatives on human cancer cell lines, revealing that certain modifications led to increased apoptosis rates and reduced cell viability through the targeting of mitotic processes .
Q & A
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : Poor crystallinity due to flexible Boc groups can be mitigated by co-crystallization with metal ions (e.g., Cu<sup>2+</sup>) or using slow vapor diffusion (e.g., ether into DCM solution). Single-crystal X-ray diffraction confirms packing motifs and hydrogen-bonding networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
